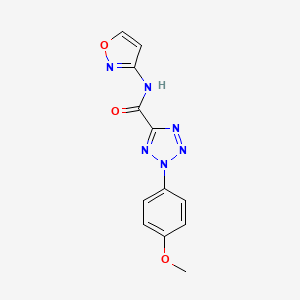

N-(isoxazol-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-(1,2-oxazol-3-yl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6O3/c1-20-9-4-2-8(3-5-9)18-15-11(14-17-18)12(19)13-10-6-7-21-16-10/h2-7H,1H3,(H,13,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHJBGDMBOUXET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NOC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoxazol-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

Introduction of Methoxyphenyl Group: The methoxyphenyl group is often introduced via electrophilic aromatic substitution reactions.

Tetrazole Formation: The tetrazole ring is usually formed by the reaction of an azide with a nitrile group under acidic or basic conditions.

Amide Bond Formation: The final step involves coupling the isoxazole, methoxyphenyl, and tetrazole intermediates through amide bond formation using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production of N-(isoxazol-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially converting it to an amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the tetrazole ring can produce amines.

Scientific Research Applications

Biological Activities

1.1 Antitumor Activity

N-(isoxazol-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide has been investigated for its antitumor properties. Studies indicate that derivatives of tetrazole compounds exhibit cytotoxic effects on various cancer cell lines. The presence of the isoxazole ring enhances the compound's ability to inhibit tumor growth by interfering with cellular pathways involved in proliferation and survival .

1.2 Antimicrobial Properties

Research has shown that tetrazole derivatives, including this compound, possess antimicrobial activity against a range of pathogens. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism .

1.3 Neuroprotective Effects

There is emerging evidence that N-(isoxazol-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide may have neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may act as a positive allosteric modulator of metabotropic glutamate receptors, which are crucial in synaptic transmission and neuroprotection .

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Advanced Scientific Research, researchers synthesized a series of tetrazole derivatives and evaluated their cytotoxicity against human cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition, suggesting that modifications to the isoxazole or phenyl groups could enhance antitumor activity .

Case Study 2: Antimicrobial Testing

A recent publication explored the antimicrobial properties of various tetrazole-based compounds, including N-(isoxazol-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide. The study found that these compounds were effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 3: Neuroprotective Mechanisms

Research conducted on the neuroprotective effects of this compound demonstrated its potential to modulate glutamate receptors positively. In preclinical models, it was shown to reduce neuroinflammation and improve cognitive function in rodent models of neurodegeneration .

Mechanism of Action

The mechanism by which N-(isoxazol-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. These may include:

Enzymes: Inhibition of enzymes involved in inflammatory pathways or microbial metabolism.

Receptors: Binding to receptors that regulate cellular processes, potentially modulating signal transduction pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- Tetrazole vs. This may enhance binding to polar biological targets.

- Substituent Diversity : The 4-methoxyphenyl group is shared with compounds in , but its combination with an isoxazol-3-yl group (vs. trifluoroethyl or thiazolyl in others) creates unique steric and electronic profiles.

- Hybrid Structures : Compounds such as integrate imidazole and thiophene rings, demonstrating broader heterocyclic diversity but reduced similarity to the target molecule.

Physicochemical and Electronic Properties

- Lipophilicity: The 4-methoxyphenyl group increases logP compared to non-substituted phenyl analogs (e.g., 2H-tetrazole-5-carboxamides with trifluoroethyl groups in ).

- Tautomerism : The 2H-tetrazole ring can exhibit tautomerism, unlike isoxazole derivatives, which may influence solubility and stability .

Biological Activity

N-(isoxazol-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.

Compound Overview

- Chemical Name : N-(isoxazol-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

- Molecular Formula : C16H18N6O3

- Molecular Weight : 342.35 g/mol

Synthesis

The synthesis of N-(isoxazol-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide involves the reaction of isoxazole and tetrazole derivatives, typically using methods such as refluxing with hydroxylamine hydrochloride in an alcoholic solution. The yield and purity of synthesized compounds are critical for subsequent biological evaluations.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various isoxazole derivatives, including N-(isoxazol-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, against different cancer cell lines. The following table summarizes the IC50 values observed in these studies:

| Compound | Cell Line | IC50 (μg/ml) | Mechanism of Action |

|---|---|---|---|

| 2d | Hep3B | 23 | Induces apoptosis |

| 2e | HeLa | 15.48 | Cell cycle arrest |

| 2a | MCF-7 | 39.80 | Antioxidant activity |

Findings :

- Compounds 2d and 2e exhibited potent cytotoxic activity against Hep3B and HeLa cells, with IC50 values indicating effective inhibition of cell growth.

- Compound 2a demonstrated significant antioxidant properties, with an IC50 value lower than that of Trolox, a standard antioxidant agent (IC50 = 7.8 μg/ml) .

The mechanisms through which these compounds exert their biological effects include:

- Induction of Apoptosis : Compounds such as 2d were shown to significantly reduce alpha-fetoprotein secretion in Hep3B cells, indicating a shift towards apoptosis rather than necrosis.

- Cell Cycle Arrest : Cell cycle analysis revealed that 2d and 2e caused a delay in the G2/M phase, similar to the effects observed with doxorubicin, a well-known chemotherapeutic agent .

Study on Anticancer Activity

A comprehensive study evaluated the anticancer potential of several isoxazole derivatives, including N-(isoxazol-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide. The results indicated that these compounds could effectively target specific cancer cell lines while exhibiting minimal toxicity to normal cells.

Study on Antioxidant Properties

In another research effort focusing on antioxidant activity, it was found that certain derivatives displayed remarkable inhibition in DPPH assays, suggesting their potential use as therapeutic agents against oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.